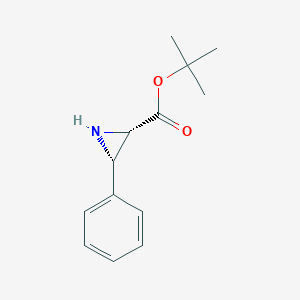
trans-Tert-butyl 3-phenylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Tert-butyl 3-phenylaziridine-2-carboxylate: is an organic compound with the molecular formula C13H17NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyl ester and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl 3-phenyl-2-aziridinecarboxylate with a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Tert-butyl 3-phenylaziridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Products typically include oxidized derivatives of the aziridine ring.
Reduction: Reduced forms of the compound, often leading to the opening of the aziridine ring.
Substitution: Substituted aziridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-Tert-butyl 3-phenylaziridine-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its aziridine ring can interact with biological targets, making it a candidate for drug development.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials. It can be used to create polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-phenylaziridine-2-carboxylate involves its interaction with molecular targets through its aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify proteins, DNA, and other biomolecules.
Comparison with Similar Compounds
- cis-Tert-butyl 3-phenylaziridine-2-carboxylate
- trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
- trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Comparison: trans-Tert-butyl 3-phenylaziridine-2-carboxylate is unique due to its trans configuration, which affects its reactivity and interaction with other molecules Compared to its cis isomer, the trans form has different steric and electronic properties, influencing its behavior in chemical reactions
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJENAWGNJMLOIZ-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














